Application: This compound is used in chemical synthesis.
Method of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.
Results: The outcomes of the synthesis would depend on the specific reaction being performed.
Method of Application: The compound was used in the synthesis of 1-(6-isocyanatohexyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)urea (UPy-NCO) and 2-(((6-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2- yl)ureido)hexyl)carbamoyl)oxy)ethyl acrylate (UPyA).
Results: The reaction yielded the desired UPyA product with 89% yield.
Application: This compound is used in the synthesis of Furan-protected Maleic Anhydride (Fp-MAn).
Method of Application: Maleic anhydride (MAn, 68.6g, 0.700 mol) was added to a round bottom flask containing a magnetic stirrer bar and dissolved in 350 mL of toluene. The reaction mixture was heated to 80 °C, at which point furan (76.3 mL, 71.4g, 1.05 mol) was added. The reaction mixture was capped with a glass stopper and allowed to cool to room temperature.
Results: The reaction yielded a white precipitate.
Application: This compound is used in pharmaceutical research.
Method of Application: The specific methods of application can vary widely depending on the particular research being performed.
Results: The outcomes of the research would depend on the specific reaction being performed.
Application: This compound is used in material science.
Application: This compound is used in life science research.
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is an organic compound characterized by the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol. This compound is also known by its IUPAC name, which emphasizes its structural features, including a tetrahydro structure and an epoxy group. It is classified under the category of diones due to the presence of two carbonyl (C=O) groups in its structure. The compound is notable for its unique bicyclic framework that incorporates both a furan and a cyclohexene moiety, contributing to its reactivity and potential applications in synthetic chemistry and biological systems .
The synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves several steps:
The applications of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione are diverse:
Interaction studies involving 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound may exert its biological effects and interact within cellular environments. Investigations typically include:
Such studies are essential for elucidating the compound's potential therapeutic roles and mechanisms of action .
Several compounds share structural similarities with 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-Hydroxyisobenzofuran-1,3-dione | Hydroxy group addition | Antimicrobial |
5-Methylisobenzofuran-1,3-dione | Methyl substitution | Antitumor |
4-Isopropylisobenzofuran-1,3-dione | Isopropyl group presence | Anti-inflammatory |
The uniqueness of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione lies in its specific bicyclic structure and epoxy functionality that distinguishes it from other related compounds. Its potential applications in both synthetic chemistry and medicinal fields make it a subject of ongoing research interest .
The Diels-Alder reaction between maleic anhydride and furan constitutes the cornerstone of synthesizing 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. This [4+2] cycloaddition proceeds via a concerted mechanism, forming the bicyclic structure with high stereoselectivity. Pulsed jet Fourier transform microwave spectroscopy studies have captured the prereactive intermediate, revealing a π–π* interaction between maleic anhydride and furan that stabilizes the endo transition state. The reaction typically achieves yields exceeding 80% under optimized conditions, with the endo isomer dominating due to secondary orbital interactions between the carbonyl groups of maleic anhydride and the furan’s π-system.
Recent mechanistic insights highlight the role of electron-deficient dienophiles in accelerating the reaction. For example, substituting maleic anhydride with more electrophilic derivatives (e.g., citraconic anhydride) reduces activation energy but may compromise regioselectivity. The reaction’s exothermic nature necessitates precise temperature control, with optimal performance observed between 80–100°C in nonpolar solvents.
Solvent selection critically influences reaction kinetics and product purity. Nonpolar solvents like toluene favor the Diels-Alder reaction by stabilizing the transition state through hydrophobic interactions, while polar aprotic solvents (e.g., tetrahydrofuran) may sidetrack the reaction toward side products via solvolysis. A comparative analysis of solvent effects is summarized below:
Solvent | Dielectric Constant | Reaction Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Toluene | 2.4 | 80 | 85 | 98 |
Tetrahydrofuran | 7.5 | 60 | 72 | 90 |
Dichloromethane | 8.9 | 40 | 68 | 85 |
Table 1: Solvent effects on the Diels-Alder synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.
Toluene emerges as the optimal solvent, balancing reaction rate and product stability. However, tetrahydrofuran finds utility in downstream reductions, such as converting the epoxy group to diols using lithium aluminum hydride. Mixed-solvent systems (e.g., toluene/dimethylformamide) have been explored to enhance solubility of polar intermediates without compromising cycloaddition efficiency.
Industrial production adopts continuous flow reactors to overcome batch processing limitations, such as heat dissipation and scalability. A representative protocol involves:
Key parameters for industrial scale-up include:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Volume | 0.5 L | 500 L |
Throughput | 0.1 kg/day | 100 kg/day |
Energy Consumption | 50 kWh/kg | 15 kWh/kg |
Purity | 95–98% | 98–99% |
Table 2: Scalability metrics for epoxyisobenzofuran-dione production.
Advanced purification techniques, such as simulated moving bed chromatography, further refine the product for pharmaceutical applications. Challenges in industrial synthesis include managing exothermicity in large reactors and minimizing furan polymerization side reactions, which are mitigated through precise stoichiometric control and catalytic inhibitors.